

Usaramine solubility and stability

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Compound Focus: Usaramine

CAS No.: 15503-87-4

Cat. No.: S627611

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Solubility Profile of Usaramine

The table below summarizes the available quantitative solubility data for **Usaramine** from technical sources.

Solvent System	Solubility	Experimental Conditions / Notes
DMSO	~100 mg/mL (~284.58 mM) [1] [2]	In vitro research use; primary stock solution [2].
Various Formulations	≥ 2.5 mg/mL (≥ 7.11 mM) [2]	See "Detailed Experimental Protocols" section for formulation details.

Stability in Rat Plasma

A validated LC-MS/MS method provides specific stability data for **Usaramine** and its N-oxide metabolite (UNO) in rat plasma, which is critical for pharmacokinetic studies [3].

- Sample Preparation & Storage:** Rat plasma samples were processed using protein precipitation with acetonitrile/methanol [3].
- Short-Term & Post-Preparation Stability:** The method was validated for stability under typical laboratory handling conditions, ensuring analyte integrity during analysis [3].

Detailed Experimental Protocols

Sample Preparation for Plasma Analysis

This protocol is adapted from the validated LC-MS/MS method for quantifying **Usaramine** and its N-oxide metabolite in rat plasma [3].

- **Internal Standard (IS) Addition:** Mix 10 μ L of plasma sample with 10 μ L of IS working solution (e.g., 100 ng/mL Senecionine) in a 96-well plate [3].
- **Protein Precipitation:** Add 90 μ L of a chilled acetonitrile/methanol mixture (1/1, v/v) to the plasma [3].
- **Vortex and Centrifuge:** Vortex the mixture for 5 minutes, then centrifuge for 5 minutes at 4,000 rpm [3].
- **Supernatant Collection:** Transfer a 40- μ L aliquot of the supernatant to a new plate for LC-MS/MS analysis [3].

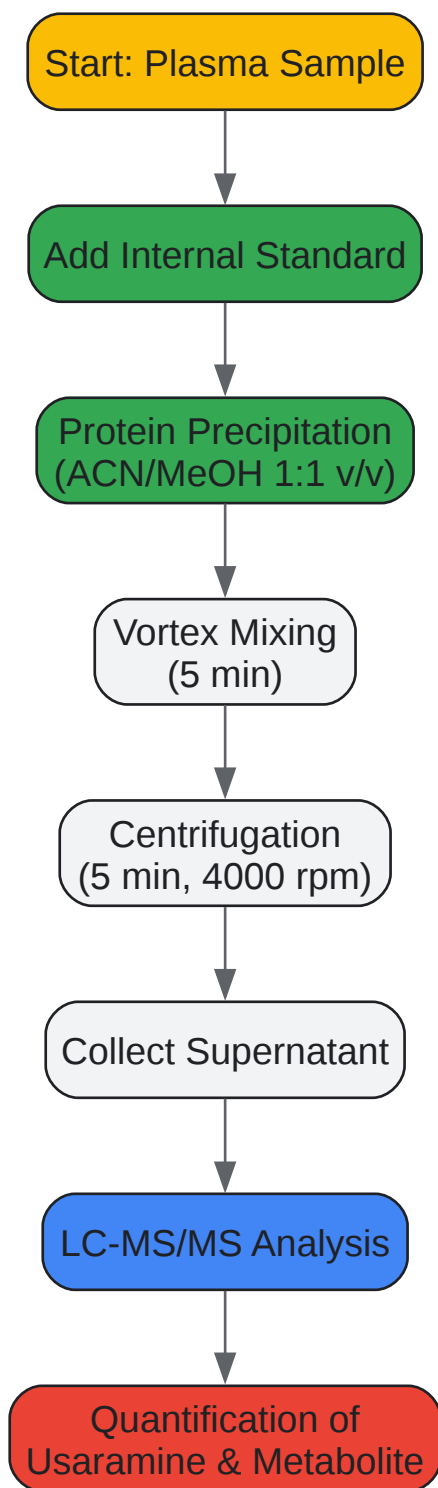
Solubility Formulation Preparation

For in vivo studies, the following formulations can be prepared sequentially from left to right [2]:

- **Formulation 1:** 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline
- **Formulation 2:** 10% DMSO + 90% (20% SBE- β -CD in Saline)
- **Formulation 3:** 10% DMSO + 90% Corn Oil

Experimental Workflow for Plasma Analysis

The diagram below outlines the key steps involved in processing and analyzing plasma samples for **Usaramine**, as per the cited protocol.



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*Experimental workflow for **Usaramine** analysis in plasma.*

Knowledge Gaps and Further Research

It is important to note the limitations in the currently available public data:

- **Stability Data is Context-Specific:** The stability information is specific to processed samples in a plasma matrix under defined analytical conditions. Data on the **long-term stability of the pure compound under various storage conditions (e.g., solid form at different temperatures and humidity levels) is not available** in the searched literature.
- **Solubility in Common Buffers:** Data is lacking for **Usaramine's** solubility in standard aqueous buffers (e.g., PBS) at physiological pH, which is often critical for biological assays.

To fill these gaps, you may need to:

- Consult chemical patent literature for formulation data.
- Perform empirical stability tests tailored to your specific storage conditions and solvent systems.

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References

1. | 15503-87-4 | MOLNOVA Usaramine [molnova.com]
2. | Bacterial | CAS 15503-87-4 | Buy Usaramine from... Usaramine [invivochem.com]
3. Quantification of Usaramine and its N-Oxide Metabolite in ... [pmc.ncbi.nlm.nih.gov]

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